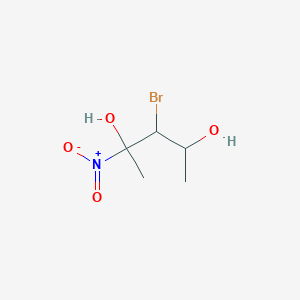
3-Bromo-2-nitropentane-2,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-nitropentane-2,4-diol is an organic compound known for its antimicrobial properties. It is a white solid that is used in various industrial and consumer applications due to its effectiveness in inhibiting bacterial growth .
Vorbereitungsmethoden
The synthesis of 3-Bromo-2-nitropentane-2,4-diol typically involves the bromination of di(hydroxymethyl)nitromethane, which is derived from nitromethane through a nitroaldol reaction . The reaction is carried out in an aqueous solution at an acidic pH, usually between 4.0 and 7.0 . Industrial production methods have evolved to minimize the use of organic solvents, which are often flammable and toxic .
Analyse Chemischer Reaktionen
3-Bromo-2-nitropentane-2,4-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other groups under appropriate conditions.
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-nitropentane-2,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: Its antimicrobial properties make it useful in biological studies to inhibit bacterial growth.
Medicine: It is used as a preservative in pharmaceuticals due to its low toxicity at in-use levels.
Wirkmechanismus
The antimicrobial action of 3-Bromo-2-nitropentane-2,4-diol is primarily due to its ability to disrupt bacterial cell walls and inhibit essential enzymes. It targets various molecular pathways involved in bacterial growth and replication, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
3-Bromo-2-nitropentane-2,4-diol is similar to other bromonitroalcohols, such as 2-Bromo-2-nitropropane-1,3-diol (bronopol). it is unique in its specific structure and the conditions under which it is most effective. Similar compounds include:
2-Bromo-2-nitropropane-1,3-diol (bronopol): Used as an antimicrobial and preservative.
2-Bromo-3-nitropentane-2,4-diol: Another bromonitroalcohol with similar properties.
These compounds share similar antimicrobial properties but differ in their specific chemical structures and applications.
Eigenschaften
CAS-Nummer |
928036-33-3 |
|---|---|
Molekularformel |
C5H10BrNO4 |
Molekulargewicht |
228.04 g/mol |
IUPAC-Name |
3-bromo-2-nitropentane-2,4-diol |
InChI |
InChI=1S/C5H10BrNO4/c1-3(8)4(6)5(2,9)7(10)11/h3-4,8-9H,1-2H3 |
InChI-Schlüssel |
QXDQHSHOSUCPAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C(C)([N+](=O)[O-])O)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


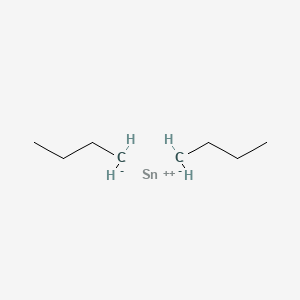
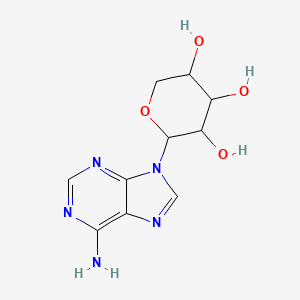
![1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B14169069.png)
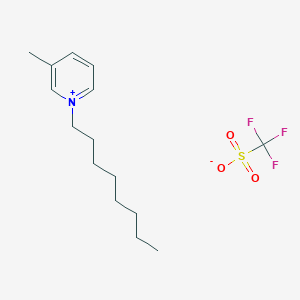
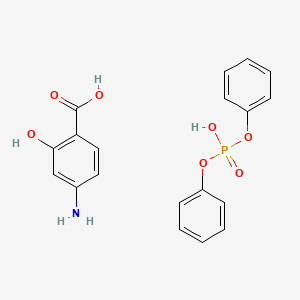
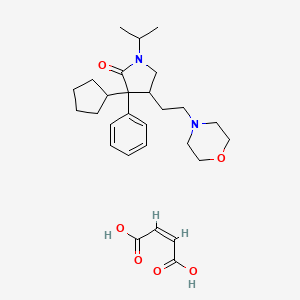


![3-chloro-4-ethoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B14169101.png)
![6-Chloroimidazo[1,2-A]pyrazine-8-carboxylic acid](/img/structure/B14169110.png)
![[2-(Cyclohexylamino)-2-oxoethyl] 3-hydroxynaphthalene-2-carboxylate](/img/structure/B14169112.png)
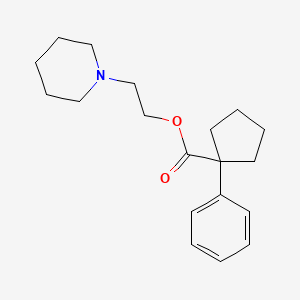
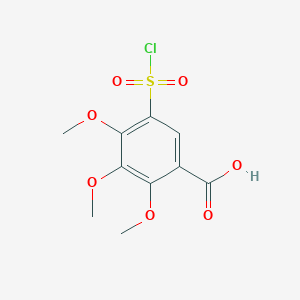
![4-fluoro-N-{1-[2-(4-fluorophenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B14169129.png)
